molecular formula C23H26N4O5 B2522531 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one oxalate CAS No. 1351661-93-2

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one oxalate

Cat. No.: B2522531
CAS No.: 1351661-93-2
M. Wt: 438.484
InChI Key: ZUFWNSIAFRGADH-UHFFFAOYSA-N
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Description

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one oxalate is a complex organic compound featuring a benzimidazole ring system, a piperazine moiety, and a phenylpropanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole ring

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenylpropanone group can be oxidized to form phenylpropanoic acid derivatives.

  • Reduction: The benzimidazole ring can be reduced to form benzimidazolylamine derivatives.

  • Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.

  • Substitution: Nucleophiles such as amines and alcohols, often in the presence of a base.

Major Products Formed:

  • Oxidation: Phenylpropanoic acid derivatives.

  • Reduction: Benzimidazolylamine derivatives.

  • Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

  • Medicinal Chemistry: It has shown promise as a lead compound in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.

  • Biology: Its interaction with biological macromolecules can be explored for potential use in biochemical assays and as a tool compound in biological research.

  • Material Science: The compound's structural properties make it suitable for use in the development of new materials with specific functionalities.

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as:

  • Bilastine N-Oxide: A compound with a similar benzimidazole core but different substituents.

  • 4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid: Another compound featuring a benzimidazole ring and a phenyl group.

Uniqueness: The uniqueness of 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one oxalate lies in its specific combination of functional groups, which can lead to distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-3-phenylpropan-1-one;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O.C2H2O4/c26-21(11-10-17-6-2-1-3-7-17)25-14-12-24(13-15-25)16-20-22-18-8-4-5-9-19(18)23-20;3-1(4)2(5)6/h1-9H,10-16H2,(H,22,23);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFWNSIAFRGADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)CCC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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